N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound integrates multiple heteroatoms and aromatic rings, which contribute to its diverse chemical reactivity and biological activity.
Properties
IUPAC Name |
N-[[4-(furan-2-yl)thiophen-2-yl]methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5OS/c1-20-15-12(7-19-20)14(17-9-18-15)16-6-11-5-10(8-22-11)13-3-2-4-21-13/h2-5,7-9H,6H2,1H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DASXSBWAKWNPDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=NC(=C2C=N1)NCC3=CC(=CS3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common approach is the condensation of furan and thiophene derivatives with pyrazolo[3,4-d]pyrimidine intermediates. The reaction conditions often include the use of catalysts such as Lewis acids, and solvents like dichloromethane or ethanol, under controlled temperatures ranging from 50°C to 100°C .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent quality and scalability of the compound .
Chemical Reactions Analysis
Types of Reactions: N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of multiple reactive sites.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Halogenated solvents like chloroform with catalysts such as palladium on carbon.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives, which can be further utilized in different applications .
Scientific Research Applications
N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic structure allows it to bind with high affinity to these targets, modulating their activity and triggering downstream biological effects. Pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Thiophene Derivatives: Known for their applications in medicinal chemistry and material science.
Furan Derivatives: Widely used in the synthesis of pharmaceuticals and agrochemicals.
Pyrazolo[3,4-d]pyrimidine Derivatives: Investigated for their potential as kinase inhibitors and anticancer agents.
Uniqueness: N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine stands out due to its multi-heterocyclic structure, which imparts unique chemical reactivity and biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
